1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea
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Overview
Description
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For example, 3,4-difluorobenzonitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to form 3,4-difluorophenyl tetrazole.
Urea Formation: The tetrazole derivative is then reacted with an isocyanate derivative to form the urea linkage. This step often requires a base such as triethylamine to facilitate the reaction.
Final Coupling: The final step involves coupling the tetrazole-urea intermediate with 2-ethoxyphenyl isocyanate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the urea or tetrazole moieties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.
Scientific Research Applications
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Material Science: The compound’s stability and electronic properties may make it useful in the development of advanced materials, such as organic semiconductors or polymers.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving tetrazole or urea moieties.
Mechanism of Action
The mechanism of action of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea depends on its specific application. In medicinal chemistry, the compound may act by binding to and inhibiting the activity of specific enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to interact with active sites of enzymes or receptors. The difluorophenyl and ethoxyphenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Difluorophenyl)-1H-tetrazole: Shares the tetrazole and difluorophenyl moieties but lacks the urea and ethoxyphenyl groups.
3-(2-Ethoxyphenyl)urea: Contains the ethoxyphenyl and urea moieties but lacks the tetrazole and difluorophenyl groups.
1-(3,4-Difluorophenyl)-3-(2-ethoxyphenyl)urea: Contains the difluorophenyl and ethoxyphenyl groups but lacks the tetrazole ring.
Uniqueness
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea is unique due to the combination of its tetrazole, difluorophenyl, and ethoxyphenyl moieties. This combination imparts specific chemical and biological properties that are not present in the similar compounds listed above. The presence of the tetrazole ring, in particular, may enhance the compound’s ability to interact with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(2-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N6O2/c1-2-27-15-6-4-3-5-14(15)21-17(26)20-10-16-22-23-24-25(16)11-7-8-12(18)13(19)9-11/h3-9H,2,10H2,1H3,(H2,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRQMADWJBSKPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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